
3-(Piperidin-4-yloxy)propane-1,2-diol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride is a chemical compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.69 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with epichlorohydrin, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with active sites on enzymes, inhibiting their activity or modulating their function. Additionally, the compound can bind to receptors, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride can be compared with other similar compounds, such as:
3-(Piperidin-4-yloxy)propane-1,2-diol: This compound lacks the hydrochloride salt form and may have different solubility and stability properties.
4-(Piperidin-4-yloxy)butane-1,2-diol: This compound has a longer carbon chain, which may affect its reactivity and biological activity.
2-(Piperidin-4-yloxy)ethanol: This compound has a shorter carbon chain and different functional groups, leading to variations in its chemical and biological properties.
The uniqueness of 3-(Piperidin-4-yloxy)propane-1,2-diolhydrochloride lies in its specific structure, which provides distinct reactivity and interaction profiles compared to other similar compounds .
Properties
Molecular Formula |
C8H18ClNO3 |
|---|---|
Molecular Weight |
211.68 g/mol |
IUPAC Name |
3-piperidin-4-yloxypropane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H17NO3.ClH/c10-5-7(11)6-12-8-1-3-9-4-2-8;/h7-11H,1-6H2;1H |
InChI Key |
CCYSXYSCVBSLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCC(CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


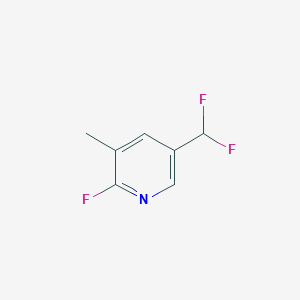
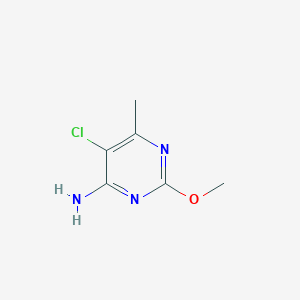
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)

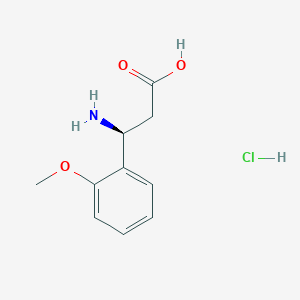
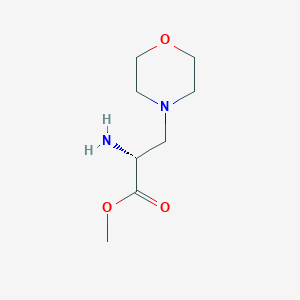


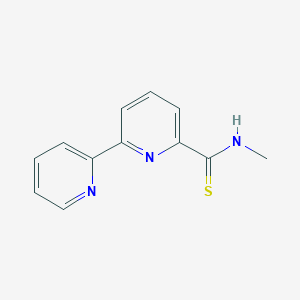

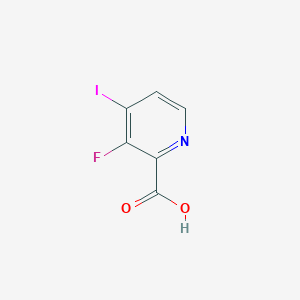
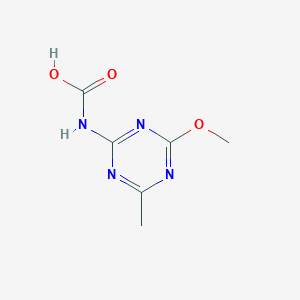
![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
